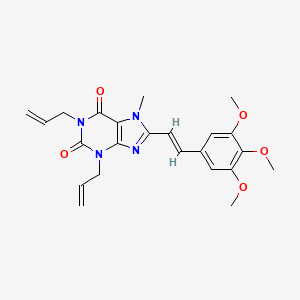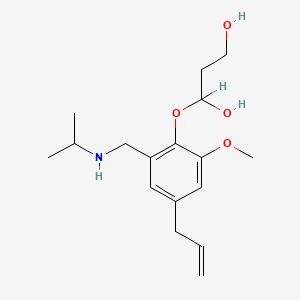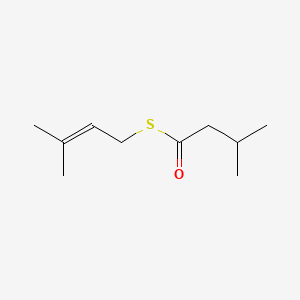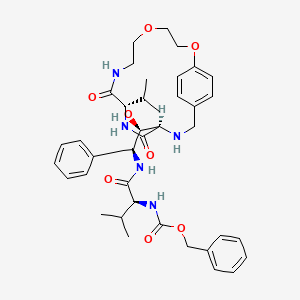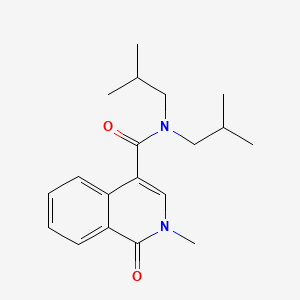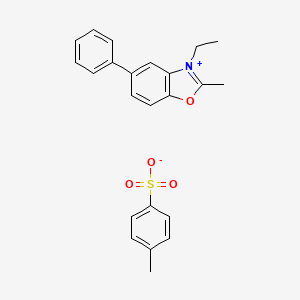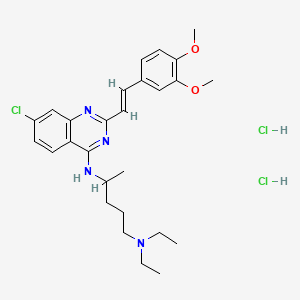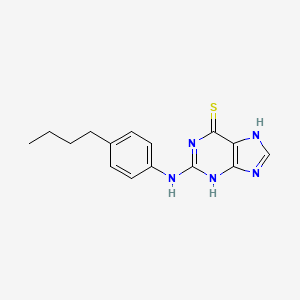
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a thione group at the 6th position of the purine ring and a butylphenylamino group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- typically involves the reaction of a purine derivative with a butylphenylamine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group of the butylphenylamine attacks the purine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- involves its interaction with specific molecular targets. The compound can incorporate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. This results in the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A purine analogue used in the treatment of leukemia.
Thioguanine: Another purine analogue with antineoplastic properties.
Azathioprine: An immunosuppressive drug that is metabolized into 6-mercaptopurine.
Uniqueness
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- is unique due to the presence of the butylphenylamino group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to molecular targets and improve its therapeutic potential compared to other similar compounds .
Eigenschaften
CAS-Nummer |
104715-68-6 |
|---|---|
Molekularformel |
C15H17N5S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(4-butylanilino)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C15H17N5S/c1-2-3-4-10-5-7-11(8-6-10)18-15-19-13-12(14(21)20-15)16-9-17-13/h5-9H,2-4H2,1H3,(H3,16,17,18,19,20,21) |
InChI-Schlüssel |
JWQSQZFFXQPOJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=S)C3=C(N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


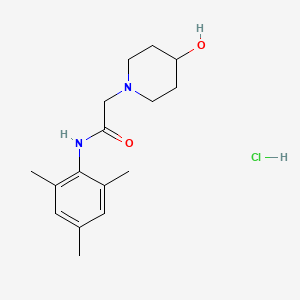
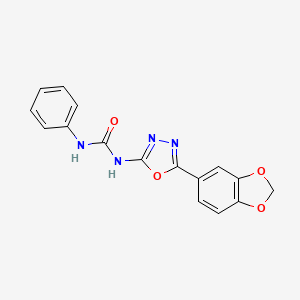

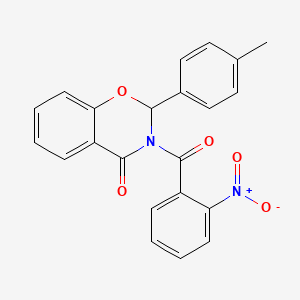
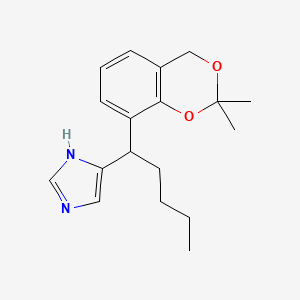
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
